molecular formula C13H14N2 B064329 4,4'-Methylene-13C-dianiline CAS No. 190778-00-8

4,4'-Methylene-13C-dianiline

Cat. No.: B064329
CAS No.: 190778-00-8
M. Wt: 199.26 g/mol
InChI Key: YBRVSVVVWCFQMG-QBZHADDCSA-N
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Description

4,4'-Methylene-¹³C-dianiline (CAS No. 190778-00-8) is a stable isotope-labeled analog of 4,4'-methylenedianiline (MDA, CAS No. 101-77-9), where the methylene carbon (-CH₂-) is replaced with a ¹³C isotope. Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 199.256 g/mol compared to 198.2637 g/mol for the non-labeled MDA . This compound retains the core structure of MDA—two aromatic rings connected by a methylene bridge—but serves specialized roles in research, particularly in metabolic tracing, pharmacokinetic studies, and analytical chemistry as an internal standard . Physical properties include a density of 1.143 g/cm³ and a melting point of 88–92°C .

Preparation Methods

The synthesis of 4-[(4-Aminophenyl)(113C)methyl]aniline involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent to form the intermediate 4-[(4-nitrophenyl)methyl]aniline. This intermediate is then reduced to 4-[(4-Aminophenyl)(113C)methyl]aniline using hydrogen gas and a palladium catalyst .

Chemical Reactions Analysis

4-[(4-Aminophenyl)(113C)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.

Scientific Research Applications

Industrial Applications

Polyurethane Production

  • Precursor to Methylene Diphenyl Diisocyanate (MDI) : 4,4'-Methylene-13C-dianiline is utilized as a key monomer in synthesizing MDI, which is essential for producing various polyurethane foams. These foams are widely used in insulation materials, automotive parts, and furniture .
  • Hardener in Epoxy Resins : The compound serves as a hardener for epoxy resins, enhancing the mechanical properties and durability of coatings and adhesives .

Polymeric Materials

  • Synthesis of Polyamides and Polyimides : It acts as a building block for creating polyamides and polyimides, which are known for their thermal stability and chemical resistance. These polymers find applications in electronics and aerospace industries .

Research Applications

Analytical Chemistry

  • Isotope Labeling : The incorporation of the 13C isotope in this compound allows researchers to trace metabolic pathways and reactions involving this compound. This application is crucial in understanding its behavior in biological systems and environmental contexts .

Toxicological Studies

  • Carcinogenicity Research : Numerous studies have investigated the carcinogenic potential of 4,4'-methylene dianiline derivatives. For instance, research has shown that exposure to this compound can lead to increased incidences of tumors in laboratory animals, highlighting its potential health risks .

Environmental Impact

Behavior in the Environment

  • Soil Interaction : When released into the environment, 4,4'-methylene dianiline tends to bind strongly to soil particles, limiting its mobility and reducing the risk of groundwater contamination. However, its persistence can lead to long-term environmental exposure .
  • Microbial Degradation : Studies indicate that microorganisms can break down 4,4'-methylene dianiline over time, although this process may take several days to weeks depending on environmental conditions .

Case Studies

StudyFocusFindings
NTP Carcinogenesis StudyLong-term exposure effectsIncreased tumor incidence in male mice; renal papillary mineralization noted .
Toxicological Profile by ATSDREnvironmental behaviorStrong attachment to soil; slow degradation rates observed under anaerobic conditions .
Health Council of the Netherlands ReportOccupational exposure risksEstimated cancer risk associated with long-term exposure; classified as a genotoxic carcinogen .

Biological Activity

4,4'-Methylene-13C-dianiline, also known as MDA-13C, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of MDA-13C, examining its mechanisms of action, cytotoxicity, anti-inflammatory properties, and other relevant biological effects.

Chemical Structure and Properties

This compound is a derivative of aniline with a methylene bridge connecting two aniline groups. Its chemical structure can be represented as follows:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

This compound is characterized by its stable aromatic rings and the presence of nitrogen atoms, which contribute to its reactivity and interaction with biological systems.

Inhibition of Enzymatic Activity

Research indicates that MDA-13C may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that compounds similar to MDA-13C can act as inhibitors of various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to altered cellular responses, potentially impacting cell proliferation and survival.

Interaction with Cellular Components

MDA-13C may also interact with cellular components such as DNA and proteins. The compound's ability to form adducts with DNA could lead to mutagenic effects, influencing cellular behavior and contributing to cytotoxicity.

In Vitro Assays

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. MDA-13C has been subjected to various in vitro cytotoxicity tests using different mammalian cell lines. The results from these studies are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Inhibition of cell cycle progression
A54920DNA damage and repair inhibition

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. The observed mechanisms include apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Anti-Inflammatory Activity

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that MDA-13C exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which is crucial for inflammatory responses.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer models, MDA-13C demonstrated significant anticancer activity by reducing tumor growth in vivo. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size. Histological analysis revealed increased apoptosis in tumor tissues treated with MDA-13C compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of MDA-13C in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4,4'-Methylene-¹³C-dianiline in biological samples, and how do they address thermal instability?

  • Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques. To mitigate thermal degradation during sample preparation, avoid evaporative steps and use derivatization agents like trifluoroacetic anhydride to stabilize the compound. Hydrolysis of urine samples should be performed under controlled conditions to preserve analyte integrity .
  • Key Considerations : Derivatization is critical for GC analysis to reduce amine reactivity and improve chromatographic resolution. HPLC avoids derivatization but requires UV or electrochemical detection for sensitivity .

Q. How should environmental samples (e.g., air, water) be analyzed for 4,4'-Methylene-¹³C-dianiline contamination?

  • Methodology : Use HPLC/UV or GC/thermionic detection for environmental matrices. Derivatization (e.g., with pentafluoropropionic anhydride) is often necessary to reduce column reactivity in HPLC. For air samples, collect particulate matter on filters and analyze using validated EPA/NIOSH protocols .
  • Detection Limits : Sensitivity can reach sub-ppb levels with optimized extraction and cleanup steps, though field conditions may require adjustments .

Q. What precautions are essential for handling 4,4'-Methylene-¹³C-dianiline in laboratory settings?

  • Safety Protocols : Use personal protective equipment (PPE) to prevent dermal exposure, the primary route of toxicity. Store samples at low temperatures to avoid thermal degradation. Work under fume hoods to minimize inhalation risks .
  • Waste Management : Follow CERCLA guidelines for disposal, as the compound is classified as hazardous due to liver toxicity and potential carcinogenicity .

Q. How does isotopic labeling (¹³C) influence the characterization of 4,4'-Methylene-dianiline in metabolic studies?

  • Applications : The ¹³C label enables precise tracking of metabolites via mass spectrometry, improving quantification in pharmacokinetic studies. It also aids in distinguishing parent compounds from degradation products in environmental fate studies .
  • Analytical Validation : Ensure isotopic purity (>98%) via NMR or high-resolution MS to avoid interference in tracer experiments .

Q. What are the known environmental fate mechanisms of 4,4'-Methylene-dianiline?

  • Partitioning : In air, it binds to particulates and deposits via wet/dry deposition. In water, it adsorbs to sediments due to low solubility (0.1–1 mg/L) and is biodegraded by microbial communities under aerobic conditions .
  • Persistence : Half-life in soil ranges from weeks to months, depending on microbial activity and redox conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental exposure data for 4,4'-Methylene-dianiline?

  • Case Study : EPA monitoring near industrial sites found no detectable levels despite prior modeling predictions . To address this, validate sampling protocols (e.g., use composite samples over extended periods) and consider localized factors like wind dispersion or microbial degradation .
  • Data Gaps : Prioritize field studies to quantify air-water exchange coefficients and sediment partitioning rates .

Q. What experimental designs are optimal for studying the hepatotoxicity of 4,4'-Methylene-dianiline metabolites?

  • In Vitro Models : Use primary hepatocytes or HepG2 cells exposed to synthesized metabolites (e.g., acetylated or hydroxylated derivatives). Monitor cytotoxicity via ALT/AST release and glutathione depletion .
  • In Vivo Models : Administer ¹³C-labeled compound to rats and analyze liver tissue via LC-MS/MS to correlate metabolite profiles with histopathological changes .

Q. How can researchers address the lack of consensus on metabolite toxicity in human risk assessments?

  • Strategies : Conduct comparative toxicity assays using in vitro systems (e.g., CYP450-expressing cell lines) to identify reactive metabolites. Pair with epidemiological data from occupational exposures to establish dose-response relationships .
  • Challenges : Metabolites like N-acetyl-4,4'-Methylene-dianiline may exhibit higher bioavailability than the parent compound, requiring adjusted pharmacokinetic models .

Q. What advanced techniques improve detection limits for 4,4'-Methylene-dianiline in complex matrices?

  • Innovations : Couple HPLC with tandem mass spectrometry (HPLC-MS/MS) using multiple reaction monitoring (MRM) for enhanced specificity. For trace analysis in biological fluids, employ solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) .
  • Validation : Cross-validate results with isotope dilution methods using ¹³C-labeled internal standards to correct for matrix effects .

Q. How should longitudinal studies be designed to assess chronic exposure impacts of 4,4'-Methylene-dianiline?

  • Cohort Design : Monitor occupationally exposed workers via biannual serum/urine analysis for metabolites. Include biomarkers of liver function (e.g., γ-glutamyl transferase) and genotoxicity (e.g., comet assay) .
  • Statistical Considerations : Use mixed-effects models to account for individual variability in metabolic rates and confounding factors (e.g., alcohol use) .

Q. Research Priorities

Mechanistic Toxicology : Elucidate the role of metabolites in hepatotoxicity using ¹³C-labeled tracers .

Environmental Monitoring : Develop standardized protocols for detecting ultra-trace levels in heterogeneous matrices .

Longitudinal Health Studies : Establish biomarkers for early detection of liver damage in exposed populations .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Methylenedianiline (MDA)

Structural and Physical Properties

  • Molecular Formula : C₁₃H₁₄N₂ (identical to the ¹³C-labeled variant but without isotopic substitution).
  • Molecular Weight : 198.2637 g/mol .
  • Melting Point : 89–91°C , nearly identical to the ¹³C-labeled form.
  • Applications : MDA is industrially significant as a precursor in polyurethane and epoxy resin production . In contrast, the ¹³C-labeled variant is restricted to research, enabling precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies .

Analytical Methods

  • MDA is quantified in biological and environmental samples using HPLC/UV, GC/thermionic detection, or HPLC/electrochemical methods . The ¹³C-labeled analog is often used as an internal standard to improve accuracy, mitigating matrix effects and losses during sample preparation .

Toxicity and Regulation

  • MDA is classified as a carcinogen (H350) and toxicant (H302, H310) . The ¹³C-labeled form shares these hazards but is handled under stricter laboratory controls due to its specialized use . Both compounds fall under EPA regulations (CERCLA RQ = 10 lbs) .

4,4'-Methylenedianiline-[¹⁵N₂, ¹³C]

Structural and Isotopic Differences

  • Molecular Formula : C₁₃H₁₄N₂ (with ¹³C in the methylene group and ¹⁵N in both amine groups).
  • Molecular Weight : Slightly higher than the ¹³C-only variant due to dual isotopic labeling .

Data Tables

Table 1: Key Properties of MDA and Isotope-Labeled Analogs

Property 4,4'-MDA (Non-labeled) 4,4'-Methylene-¹³C-dianiline 4,4'-MDA-[¹⁵N₂, ¹³C]
CAS No. 101-77-9 190778-00-8 Not Specified
Molecular Weight (g/mol) 198.2637 199.256 >199.256
Isotopic Substitution None ¹³C (methylene) ¹³C + ¹⁵N (amines)
Primary Use Industrial synthesis Research/internal standard Dual-isotope tracing
Toxicity Classification Carcinogen (H350) Same as MDA Presumed similar

Table 2: Analytical Methods for Detection

Compound Method Sensitivity Considerations
MDA HPLC/UV, GC/thermionic Derivatization required for amines
4,4'-Methylene-¹³C-dianiline LC-MS/MS Used as internal standard; avoids isotopic interference
MDA-[¹⁵N₂, ¹³C] High-resolution MS Enables multiplexed isotopic detection

Research and Regulatory Considerations

  • Gaps in Data : While MDA’s toxicity is well-documented , studies on the environmental fate of its isotope-labeled analogs are scarce. Standardized methods for detecting MDA in soil and groundwater are also lacking .
  • Regulatory Alignment : Both MDA and its labeled variants require compliance with OSHA and EPA guidelines, particularly for occupational exposure limits and disposal .

Properties

IUPAC Name

4-[(4-aminophenyl)(113C)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVSVVVWCFQMG-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583915
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190778-00-8
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190778-00-8
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Synthesis routes and methods I

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
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Synthesis routes and methods II

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
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Synthesis routes and methods III

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A novel process for making 4,4'-methylene diphenyl diisocyanate and corresponding oligomer in improved selectivity and yield comprises condensing formaldehyde and aniline under neutral or basic conditions to yield an anil condensate, followed by reacting the anil condensate with additional aniline and a protonic salt of aniline to yield 4,4'-methylene dianiline and corresponding oligomer, then followed by conventional phosgenation.
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Synthesis routes and methods IV

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An 2-anilinecarboxylic acid derivative (e.g. sodium 2-anilinecarboxylate) or an 3-anilinecarboxylic acid derivative (e.g. sodium 3-anilinecarboxylate) and aniline are treated with formalin under acidic conditions to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods V

Procedure details

An 2-anilinesulfonic acid derivative (e.g. sodium 2-anilinesulfonate) or an 3-anilinesulfonic acid derivative (e.g. sodium 3-anilinesulfonate) and aniline are treated with formalin under acidic conditions, to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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